molecular formula C12H13NO2S B2717616 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid CAS No. 952959-56-7

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Cat. No. B2717616
M. Wt: 235.3
InChI Key: PWNUDRJPUWSOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a pyrrole ring (a five-membered ring with four carbon atoms and a nitrogen atom), and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds typically involves a planar arrangement of the rings, with the various side groups extending out from this plane .

Scientific Research Applications

Thiophene Derivatives in Carcinogenicity Studies

Thiophene analogs of known carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies are crucial for understanding the structural and functional relationships between chemical compounds and their carcinogenic potential. For instance, thiophene derivatives have been examined in vitro for their activity profiles, contributing to our knowledge of chemical behavior and potential risks associated with exposure to certain compounds (Ashby et al., 1978).

Role in Anticancer Agent Development

The Knoevenagel condensation, a chemical reaction involving thiophene derivatives, has been pivotal in synthesizing various biologically active molecules, including potential anticancer agents. This reaction has facilitated the development of compounds with remarkable anticancer activity by targeting different cancer-related proteins and DNA. Such studies underscore the utility of thiophene derivatives in drug discovery and development, highlighting their significance in creating new therapeutic agents (Tokala et al., 2022).

Bioactive Compounds in Plant-Based Research

Research on natural carboxylic acids, including those derived from thiophene, has shown these compounds possess significant biological activity. Studies comparing the structural differences of selected carboxylic acids have found correlations between structure and bioactivity, such as antioxidant, antimicrobial, and cytotoxic activity. This highlights the potential of thiophene derivatives in various applications, from enhancing food preservation to developing new antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).

Furan and Thiophene in Heterocyclic Chemistry

Furan and thiophene rings are crucial in medicinal chemistry, forming the backbone of many bioactive molecules. Heterocyclic compounds containing these rings have been developed for various therapeutic purposes, including antiviral, antitumor, and antimicrobial applications. The unique properties of these heterocycles make them valuable for synthesizing nucleobases, nucleosides, and their analogs with enhanced biological activities (Ostrowski, 2022).

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s a pharmaceutical compound, future research could involve studying its pharmacokinetics and pharmacodynamics, exploring its potential therapeutic uses, and conducting clinical trials .

properties

IUPAC Name

5-ethyl-4-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-9-8(2)10(12(14)15)11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNUDRJPUWSOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.